3-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-PHENYLUREA
Overview
Description
3-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-PHENYLUREA is an organic compound belonging to the class of 2,2-dimethyl-1-benzopyrans These compounds are characterized by a 1-benzopyran moiety carrying two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-PHENYLUREA typically involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The starting materials are typically fed into the reactor in a continuous or batch process, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-PHENYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzopyran or phenyl moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; solvent conditions vary depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-PHENYLUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to downstream effects. The compound may also inhibit specific enzymes, altering metabolic pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-benzopyran: A parent compound with similar structural features.
Phenylurea derivatives: Compounds with a phenylurea moiety, exhibiting similar chemical properties.
Uniqueness
3-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-PHENYLUREA is unique due to the combination of the benzopyran and phenylurea moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-phenylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-18(2)12-15(14-10-6-7-11-16(14)22-18)20-17(21)19-13-8-4-3-5-9-13/h3-11,15H,12H2,1-2H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISNGQJPFLGXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)NC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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